1-(2-((6-(Dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(3-fluoro-2-methylphenyl)urea
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Description
1-(2-((6-(Dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(3-fluoro-2-methylphenyl)urea is a useful research compound. Its molecular formula is C17H23FN6O and its molecular weight is 346.41. The purity is usually 95%.
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Scientific Research Applications
Complexation-Induced Unfolding of Heterocyclic Ureas
Research on heterocyclic ureas, including compounds similar to 1-(2-((6-(Dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(3-fluoro-2-methylphenyl)urea, highlights their ability to form multiply hydrogen-bonded complexes. The study by Corbin et al. (2001) explores the synthesis, conformational studies, and the unfolding behavior of these ureas to form complexes through hydrogen bonding, suggesting potential applications in self-assembly and mimicking biological processes Corbin et al., 2001.
Dimerization via Quadruple Hydrogen Bonding
Beijer et al. (1998) investigated ureidopyrimidones' ability to dimerize through quadruple hydrogen bonds. This property is significant for designing supramolecular structures, indicating these compounds' utility in materials science and nanoengineering Beijer et al., 1998.
Synthesis of Pyrimidine Derivatives
Research by Jachak et al. (1993) on the synthesis of 5-formylcytosine derivatives through reactions involving dimethylamino compounds provides insights into creating pyrimidine derivatives with potential applications in drug discovery and development Jachak et al., 1993.
Characterization of Polyureas
Mallakpour and Raheno (2003) synthesized and characterized new polyureas based on urazole derivatives, highlighting their potential applications in polymer science for creating materials with specific mechanical and thermal properties Mallakpour & Raheno, 2003.
Antifolate Activity in Pyrimidine Derivatives
Robson et al. (1997) synthesized novel pyrimidine derivatives to act as nonclassical inhibitors of dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii, showing potential as antitumor agents. This research opens pathways for the development of new therapeutic agents targeting specific biochemical pathways Robson et al., 1997.
Properties
IUPAC Name |
1-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-3-(3-fluoro-2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN6O/c1-11-13(18)6-5-7-14(11)23-17(25)20-9-8-19-15-10-16(24(3)4)22-12(2)21-15/h5-7,10H,8-9H2,1-4H3,(H,19,21,22)(H2,20,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDTWSGWMHBLFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)NC(=O)NCCNC2=CC(=NC(=N2)C)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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